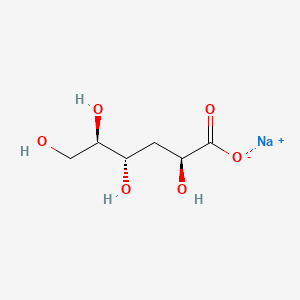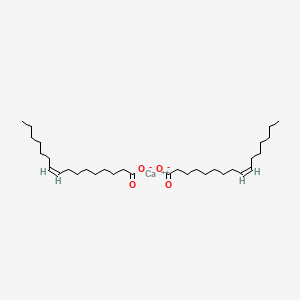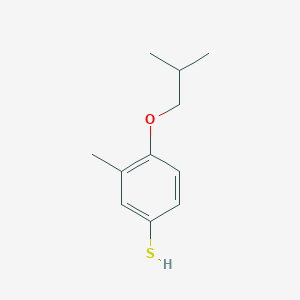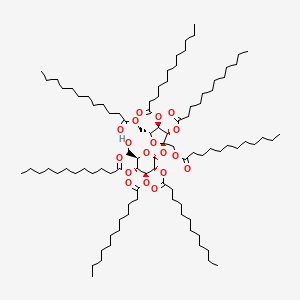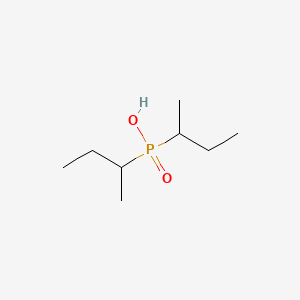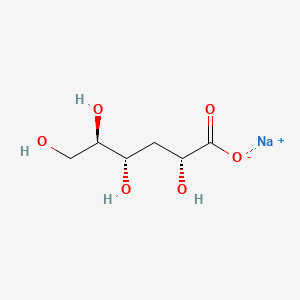
(5-Methyl-2-oxo-3,4,7,8-tetrahydro-1-benzoxecin-10-yl) trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methyl-2-oxo-3,4,7,8-tetrahydro-1-benzoxecin-10-yl) trifluoromethanesulfonate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a benzoxecin core, which is a bicyclic structure containing both oxygen and carbon atoms, and is functionalized with a trifluoromethanesulfonate group. The presence of the trifluoromethanesulfonate group makes this compound highly reactive and useful in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-oxo-3,4,7,8-tetrahydro-1-benzoxecin-10-yl) trifluoromethanesulfonate typically involves multiple steps. One common approach is to start with a suitable benzoxecin precursor, which is then functionalized with a trifluoromethanesulfonate group. The reaction conditions often involve the use of strong acids or bases, as well as specific solvents to facilitate the reaction. For example, the trifluoromethanesulfonate group can be introduced using trifluoromethanesulfonic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methyl-2-oxo-3,4,7,8-tetrahydro-1-benzoxecin-10-yl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, making it a versatile intermediate in organic synthesis.
Oxidation and Reduction: The benzoxecin core can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as amines or thiols for substitution reactions, and oxidizing agents like potassium permanganate or reducing agents like sodium borohydride for oxidation and reduction reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxecin derivatives, while oxidation or reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-Methyl-2-oxo-3,4,7,8-tetrahydro-1-benzoxecin-10-yl) trifluoromethanesulfonate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the construction of diverse chemical libraries.
Biology and Medicine
Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes, including the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of (5-Methyl-2-oxo-3,4,7,8-tetrahydro-1-benzoxecin-10-yl) trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group can act as a leaving group, facilitating nucleophilic substitution reactions. Additionally, the benzoxecin core can interact with biological macromolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4Z)-5-Methyl-3-methylene-2-oxo-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-yl trifluoromethanesulfonate: This compound has a similar benzoxecin core but differs in the substitution pattern.
Methyl 5-methyl-3’-nitro-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate: This compound features a different core structure but shares some functional groups with the target compound.
Uniqueness
The uniqueness of (5-Methyl-2-oxo-3,4,7,8-tetrahydro-1-benzoxecin-10-yl) trifluoromethanesulfonate lies in its specific combination of a benzoxecin core and a trifluoromethanesulfonate group
Eigenschaften
Molekularformel |
C15H15F3O5S |
|---|---|
Molekulargewicht |
364.3 g/mol |
IUPAC-Name |
(5-methyl-2-oxo-3,4,7,8-tetrahydro-1-benzoxecin-10-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C15H15F3O5S/c1-10-3-2-4-11-9-12(23-24(20,21)15(16,17)18)6-7-13(11)22-14(19)8-5-10/h3,6-7,9H,2,4-5,8H2,1H3 |
InChI-Schlüssel |
UOVZZCSPLLVOIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OC(=O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


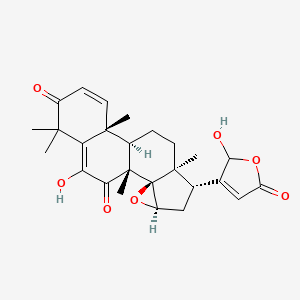
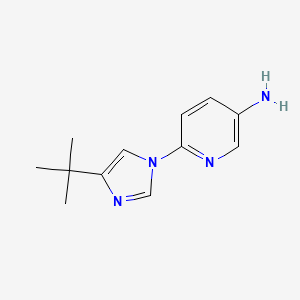

![N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12643325.png)
